N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit various biological activities.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and are known for their broad range of biological activities.
Uniqueness
N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific triazolopyridazine structure, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H16N6 |
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Molecular Weight |
268.32 g/mol |
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-4-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H16N6/c1-11-16-17-13-3-4-14(18-20(11)13)19(2)10-7-12-5-8-15-9-6-12/h3-6,8-9H,7,10H2,1-2H3 |
InChI Key |
GITYGKNTYPXBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N(C)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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